2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane
Description
2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane is a brominated and fluorinated 1,3-dioxolane derivative. Its molecular formula is C₁₁H₁₂BrFO₃, with an average mass of 291.116 Da and a monoisotopic mass of 289.995385 Da . The compound features a 1,3-dioxolane ring linked via an ethylene chain to a substituted phenoxy group (2-bromo-5-fluoro substitution). This structure confers moderate polarity due to the dioxolane moiety and enhanced reactivity from the halogen substituents, making it relevant in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-[2-(2-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c12-9-2-1-8(13)7-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVAYGCWQAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-fluorophenol with ethylene oxide to form 2-(2-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic ring or the dioxolane moiety.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-(2-amino-5-fluorophenoxy)ethyl)-1,3-dioxolane .
Scientific Research Applications
2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, enhancing binding affinity and specificity. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromo-Fluoro Substituted Analogs
- 2-(2-(3-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane (CAS RN: 1443322-55-1): Shares the same molecular formula (C₁₁H₁₂BrFO₃) but differs in bromine substitution at the meta position (3-bromo vs. 2-bromo).
- 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS RN: 1443349-96-9): Bromine at the para position (5-bromo) and fluorine at ortho (2-fluoro). The altered substitution pattern may influence nucleophilic aromatic substitution reactivity compared to the 2-bromo-5-fluoro analog .
Table 1: Comparison of Positional Isomers
| Compound | Substituent Positions | Molecular Weight | Key Properties |
|---|---|---|---|
| 2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane | 2-Br, 5-F | 291.116 Da | Moderate polarity, high halogen reactivity |
| 2-(2-(3-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane | 3-Br, 5-F | 291.116 Da | Similar polarity, altered electronic effects |
| 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane | 5-Br, 2-F | 291.116 Da | Enhanced para-bromo electrophilicity |
Functionalized 1,3-Dioxolane Derivatives
(a) Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane):
- Retains the 1,3-dioxolane core but replaces the phenoxy group with a theophylline methyl group.
- Exhibits bronchodilatory activity but is metabolically stable (~95% parent compound recovered in rat liver microsomes) .
- Major metabolite involves dioxolane ring oxidation, contrasting with halogenated analogs where halogen substituents dominate reactivity .
(b) Azalanstat and Imidazole-Dioxolane Derivatives :
- Example: (2R,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-[trifluoromethylpyridyl-thio)methyl]-1,3-dioxolane .
- Modified with imidazole and chlorophenyl groups for heme oxygenase inhibition .
- Demonstrates higher enzymatic selectivity compared to bromo-fluoro analogs, which lack heterocyclic moieties .
(c) Phospholano-Dioxolane Catalysts :
Halogen-Substituted Analogs
- 2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS RN: 1225539-40-1): Replaces bromine with a second fluorine atom (2,4-difluoro substitution). Lower molecular weight (230.21 Da) and increased hydrophobicity compared to brominated analogs . Reduced steric bulk may enhance membrane permeability in pharmaceutical contexts.
Key Research Findings
- Fluorine at meta (5-fluoro) enhances electron-withdrawing effects, stabilizing negative charge in intermediates .
- Biological Activity :
Biological Activity
2-(2-(2-Bromo-5-fluorophenoxy)ethyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring and a bromo-fluoro-phenoxyethyl substituent, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrF O
- Molecular Weight : 291.1136 g/mol
- CAS Number : 1443343-14-3
The structure consists of a dioxolane ring, which enhances stability and membrane permeability, along with a phenoxy group that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the bromo and fluoro substituents is believed to enhance binding affinity and specificity, leading to various biological effects including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid metabolism, similar to other phenoxy derivatives that target stearoyl-CoA desaturase (SCD) .
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells through pathways involving pro-apoptotic proteins like BAX and anti-apoptotic proteins like BCL-2 .
Antitumor Activity
A comparative analysis of the IC values for various cancer cell lines demonstrates the potential efficacy of this compound:
| Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |
|---|---|---|---|
| MCF7 (Breast Cancer) | 13.73 ± 2.32 | 5-Fluorouracil | 7.4 ± 0.5 |
| A549 (Lung Cancer) | 6.6 ± 0.6 | Doxorubicin | 0.79 ± 0.08 |
| HepG2 (Liver Cancer) | 1.27 ± 0.20 | Etoposide | 30.16 ± 0.50 |
These results indicate that the compound exhibits promising antitumor activity across multiple cancer cell lines.
Mechanistic Studies
In mechanistic studies, it was found that the compound significantly inhibited key signaling pathways involved in tumor growth:
- VEGF Pathway Inhibition : The compound reduced VEGF-induced phosphorylation of Akt and mTOR pathways, crucial for endothelial cell proliferation and migration .
- Apoptosis Induction : The compound triggered apoptosis in cancer cells through intrinsic pathways, as evidenced by increased expression of apoptotic markers .
Study on Lipid Metabolism Disorders
A patent study highlighted the utility of similar compounds in treating conditions related to abnormal lipid synthesis and metabolism, such as cardiovascular diseases and metabolic syndrome . The findings suggest that derivatives like this compound could play a role in managing these conditions through their enzymatic inhibition properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
